molecular formula C20H20N2O5S B4172165 N-(2-furylmethyl)-2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetamide

N-(2-furylmethyl)-2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetamide

Cat. No. B4172165
M. Wt: 400.4 g/mol
InChI Key: PJVJXWBVITZKRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetamide, also known as NSC745887, is a novel compound that has gained attention in the scientific community due to its potential applications in cancer treatment.

Mechanism of Action

N-(2-furylmethyl)-2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetamide exerts its anti-cancer effects through multiple mechanisms. It has been found to inhibit the activity of the enzyme AKT, which plays a key role in cell survival and proliferation. N-(2-furylmethyl)-2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetamide also activates the tumor suppressor protein p53, which induces cell cycle arrest and apoptosis. Additionally, N-(2-furylmethyl)-2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetamide has been shown to disrupt microtubule dynamics, leading to mitotic arrest and cell death.
Biochemical and Physiological Effects
N-(2-furylmethyl)-2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetamide has been shown to induce DNA damage and activate the DNA damage response pathway, leading to cell cycle arrest and apoptosis. It has also been found to inhibit the activity of the proteasome, which is involved in protein degradation and plays a role in cancer cell survival. Additionally, N-(2-furylmethyl)-2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

N-(2-furylmethyl)-2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetamide has several advantages for lab experiments. It exhibits potent anti-cancer activity in various cancer cell lines, making it a promising candidate for further development as a cancer therapeutic. It has also been shown to have a favorable toxicity profile, with minimal toxicity to normal cells. However, N-(2-furylmethyl)-2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetamide has some limitations for lab experiments, including its limited solubility in water and its instability in biological fluids.

Future Directions

For N-(2-furylmethyl)-2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetamide include investigating its mechanism of action, developing more stable and soluble analogs, testing in combination with other anti-cancer agents, and evaluating in clinical trials.

Scientific Research Applications

N-(2-furylmethyl)-2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetamide has been found to exhibit potent anti-cancer activity in various cancer cell lines, including breast, lung, and colon cancer. It has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S/c1-15-5-2-3-7-19(15)22-28(24,25)18-10-8-16(9-11-18)27-14-20(23)21-13-17-6-4-12-26-17/h2-12,22H,13-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVJXWBVITZKRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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